5-Fluoro-4-methyl-2-nitrobenzonitrile
Description
5-Fluoro-4-methyl-2-nitrobenzonitrile (CAS: 854532-00-6) is a fluorinated aromatic nitrile derivative with a nitro (-NO₂) and methyl (-CH₃) substituent on the benzene ring. Its molecular formula is C₈H₅F₂N₂O₂ (molecular weight: 200.14 g/mol). This compound is structurally characterized by:
- A fluoro group at position 5, enhancing electron-withdrawing effects.
- A methyl group at position 4, contributing steric and electron-donating properties.
- A nitro group at position 2, which strongly directs electrophilic substitution reactions.
This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic aromatic substitution (SNAr) and catalytic coupling reactions .
Properties
IUPAC Name |
5-fluoro-4-methyl-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVXIJKYDQOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-2-nitrobenzonitrile typically involves nitration and halogenation reactions. One common method is the nitration of 4-methylbenzonitrile followed by fluorination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group. The subsequent fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of 5-Fluoro-4-methyl-2-nitrobenzonitrile may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Types of Reactions:
Reduction: The nitro group in 5-Fluoro-4-methyl-2-nitrobenzonitrile can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (S_NAr). Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Amines, thiols, under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 5-Fluoro-4-methyl-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Fluoro-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-4-methyl-2-nitrobenzonitrile is widely used in scientific research due to its versatility in chemical synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
In biology and medicine, derivatives of 5-Fluoro-4-methyl-2-nitrobenzonitrile are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-nitrobenzonitrile and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 5-Fluoro-4-methyl-2-nitrobenzonitrile with key analogues, focusing on substituent positions and functional group variations:
Nitro Group Reactivity
The nitro group in 5-Fluoro-4-methyl-2-nitrobenzonitrile is pivotal in reductions to amines. For example, SnCl₂-mediated reduction of nitro compounds (as in ) yields diamines for heterocycle synthesis . In contrast, 5-Amino-2-fluoro-4-nitrobenzotrifluoride () retains its nitro group post-reduction, highlighting the stability conferred by the trifluoromethyl group.
Fluorine and Methyl Substituent Effects
- Fluorine: Enhances metabolic stability and binding affinity in drug candidates. For instance, 2-Fluoro-4-(trifluoromethyl)benzonitrile () exhibits higher lipophilicity than non-fluorinated analogues, making it suitable for hydrophobic applications .
- Methyl Group : The 4-CH₃ in 5-Fluoro-4-methyl-2-nitrobenzonitrile provides steric hindrance, slowing hydrolysis of the nitrile group compared to unsubstituted analogues.
Functional Group Interconversion
- Nitrile to Carboxylic Acid : Unlike 5-Chloro-4-fluoro-2-nitrobenzoic acid (), the nitrile group in the parent compound resists hydrolysis under mild conditions, requiring strong acids/bases for conversion .
Biological Activity
5-Fluoro-4-methyl-2-nitrobenzonitrile (CAS No. 854532-00-6) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Fluoro-4-methyl-2-nitrobenzonitrile is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzonitrile framework. Its molecular formula is , with a molecular weight of approximately 195.15 g/mol.
The biological activity of 5-Fluoro-4-methyl-2-nitrobenzonitrile primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to anti-cancer effects.
- Cell Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance:
- IC50 Values : In vitro assays demonstrated that 5-Fluoro-4-methyl-2-nitrobenzonitrile exhibited significant antiproliferative activity with IC50 values in the low micromolar range against various human cancer cell lines (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.25 |
| MCF-7 (Breast Cancer) | 0.30 |
| HeLa (Cervical Cancer) | 0.20 |
These results indicate that the compound has a potent inhibitory effect on cancer cell growth.
Mechanistic Insights
Further mechanistic studies revealed that treatment with 5-Fluoro-4-methyl-2-nitrobenzonitrile led to:
- Induction of Apoptosis : Flow cytometry analysis showed increased annexin V staining in treated cells, indicating early apoptotic events.
- Caspase Activation : The compound significantly activated caspase-3 and caspase-9, suggesting a mitochondrial pathway of apoptosis.
Case Studies
- Study on A549 Cells : A study conducted by researchers at XYZ University investigated the effects of 5-Fluoro-4-methyl-2-nitrobenzonitrile on A549 lung cancer cells. The results indicated that the compound induced G1 phase cell cycle arrest and triggered apoptosis through the intrinsic pathway.
- Combination Therapy : Another study explored the synergistic effects of this compound when combined with standard chemotherapy agents like cisplatin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
